6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
This compound is an imidazothiazole derivative . It is also known as CITCO . The IUPAC name is 6-(2,4-dichlorophenyl)-1H-1lambda3-imidazo[2,1-b][1,3]thiazole-5-carbaldehyde .
Synthesis Analysis
While specific synthesis details for this compound were not found, it is known that imidazo[2,1-b][1,3]thiazole-based chalcone derivatives have been synthesized and tested for their anticancer activities .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring linked to an imidazole ring through a CC or CN bond . The molecular weight is 298.17 .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 298.17 . It should be stored at 28°C .Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde have been synthesized and evaluated for their biological activities. For instance, Ladani et al. (2009) discussed the synthesis of oxopyrimidines and thiopyrimidines from related chemical structures, highlighting their antimicrobial properties (Ladani et al., 2009). Similarly, Andreani et al. (2005) synthesized guanylhydrazones from imidazo[2,1-b]thiazoles, examining their potential as antitumor agents and noting significant inhibitory effects on specific cancer cell lines (Andreani et al., 2005).
Stereisomerization and Molecular Modeling
The stereoisomerization of compounds closely related to this compound has been studied, with implications for their stability and interaction with biological targets. Diethelm-Varela et al. (2020) focused on the stereoisomerization of a specific agonist of the human constitutive androstane receptor, which shares structural similarities, providing insights into its behavior in biological systems (Diethelm-Varela et al., 2020).
Electrophilic Substitution and Chemical Properties
Research on electrophilic substitution reactions of imidazo[2,1-b]thiazoles, including studies by O'daly et al. (1991), reveals the chemical reactivity and potential functionalization routes of these compounds, contributing to their versatility in synthesis and application in various domains (O'daly et al., 1991).
Herbicidal and Antitubercular Activities
Compounds within this chemical family have also been synthesized and tested for their herbicidal and antitubercular activities. Andreani et al. (1996) and Kolavi et al. (2006) provided evidence of moderate to high activity against specific plant and bacterial species, demonstrating the potential of these compounds in agricultural and pharmaceutical applications (Andreani et al., 1996), (Kolavi et al., 2006).
Mechanism of Action
Target of Action
Similar imidazothiazole derivatives have been reported to stimulate human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its targets, possibly leading to changes in cellular processes .
Result of Action
Similar compounds have shown activity against fast-growing mycobacterium smegmatis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-7-1-2-8(9(14)5-7)11-10(6-17)16-3-4-18-12(16)15-11/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJFUMQMZJNTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N3C=CSC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401914 |
Source
|
Record name | 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120107-66-6 |
Source
|
Record name | 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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